N,N-dimethyl-3-nitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9(12)7-4-3-5-8(6-7)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWDGIRXGDSOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324387 | |
| Record name | N,N-dimethyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-02-3 | |
| Record name | 7291-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways to N,n Dimethyl 3 Nitrobenzamide
Established Laboratory-Scale Synthetic Routes
Nitration of Substituted Benzamides and Subsequent N-Methylation Strategies
One approach to synthesizing N,N-dimethyl-3-nitrobenzamide involves the direct nitration of N,N-dimethylbenzamide. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled low temperatures (0°C to 5°C). The sulfuric acid serves as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). Temperature control is critical to prevent unwanted side reactions, such as oxidative degradation of the amide group.
An alternative strategy that avoids the direct nitration of the amide involves starting with benzoic acid. Benzoic acid is first nitrated to form 3-nitrobenzoic acid. The carboxylic acid group deactivates the aromatic ring and directs the incoming nitro group to the meta position. This intermediate is then converted to its corresponding acid chloride, typically using thionyl chloride, which is subsequently reacted with dimethylamine (B145610) to yield the final product, this compound. This stepwise approach can offer advantages in terms of selectivity and avoiding sensitive functional group incompatibilities.
Amidation Reactions Involving 3-Nitrobenzoyl Precursors and Dimethylamine
A prevalent and direct method for the synthesis of this compound is the amidation of a 3-nitrobenzoyl precursor with dimethylamine. The most common precursor is 3-nitrobenzoyl chloride. prepchem.com The reaction involves the nucleophilic attack of dimethylamine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrochloric acid. This reaction is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures (e.g., 0°C) to control the reaction rate. The use of a base, such as pyridine (B92270) or triethylamine, can be employed to neutralize the HCl generated during the reaction. bibliotekanauki.pl
Recent advancements have demonstrated that this transformation can be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes.
Novel Catalyst Systems and Reaction Conditions for Synthesis
Research into more efficient and environmentally benign synthetic methods has led to the exploration of novel catalyst systems. For the nitration step, solid acid catalysts like sulfonated graphene oxide (SGO) or zeolites are being investigated as replacements for traditional liquid acids. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. For instance, N,N-dimethylbenzamide can be nitrated using acetyl nitrate (B79036) (generated in situ from acetic anhydride (B1165640) and nitric acid) in the presence of SGO.
In the context of amidation, various catalysts have been developed for the direct formation of amides from carboxylic acids and amines, which avoids the need to prepare the more reactive acid chloride. catalyticamidation.info Boron-based catalysts, such as boric acid and its derivatives, have shown promise in promoting this direct amidation. catalyticamidation.inforesearchgate.net Additionally, iron-mediated protocols have been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides. rsc.org
Mechanistic Investigations of Synthetic Transformations
Analysis of Reaction Kinetics and Thermodynamic Parameters in Synthesis
The kinetics of the synthesis of this compound are significantly influenced by reaction conditions. For instance, in the amidation of 3-nitrobenzoyl chloride, the use of microwave irradiation has been shown to dramatically increase the reaction rate, achieving high yields in a matter of minutes compared to conventional heating methods which can take several hours. This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwaves.
Thermodynamic considerations are also important. The nitration of N,N-dimethylbenzamide is an exothermic process, necessitating careful temperature control to prevent runaway reactions and the formation of byproducts. The choice of solvent can also play a role in the reaction outcome, with solvents like tetrahydrofuran (THF) being preferred for amidation reactions to minimize side reactions.
Elucidation of Catalytic Cycle Pathways and Intermediates
The mechanisms of catalyzed reactions for the synthesis of this compound are a subject of ongoing study. In the case of nitration using solid acid catalysts like sulfonated graphene oxide, the Brønsted acid sites on the catalyst are believed to enhance the generation of the nitronium ion (NO₂⁺), the key electrophile in the reaction.
For catalytic amidation reactions, the proposed mechanisms often involve the activation of the carboxylic acid by the catalyst. For example, with boron-based catalysts, it is thought that a borate (B1201080) ester intermediate may be formed, which is more susceptible to nucleophilic attack by the amine. catalyticamidation.info In a novel palladium-arsenic catalytic cycle for nitrile hydration to form amides, it is proposed that a Pd-As(OH)₃ complex is the active species. frontiersin.org The nitrile coordinates to the palladium center, and a subsequent intramolecular attack by a hydroxyl group bound to arsenic leads to the formation of the amide. frontiersin.org While not directly applied to this compound synthesis from a nitrile precursor, this illustrates the complex and varied catalytic pathways being explored for amide synthesis.
Data Tables
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Direct Nitration of N,N-Dimethylbenzamide | Stepwise Route via 3-Nitrobenzoic Acid |
| Starting Material | N,N-Dimethylbenzamide | Benzoic Acid |
| Key Intermediates | None | 3-Nitrobenzoic Acid, 3-Nitrobenzoyl Chloride |
| Typical Reagents | HNO₃, H₂SO₄ | 1. HNO₃, H₂SO₄ 2. SOCl₂ 3. Dimethylamine |
| Overall Yield | 72–78% | 60–65% |
| Purity | ≥98% | ≥99% |
| Scalability | Moderate | High |
Table 2: Optimized Conditions for Microwave-Assisted Amidation
| Parameter | Condition |
| Power | 300 W (pulsed) |
| Solvent | Dichloroethane (DCE) |
| Time | 15 minutes |
| Temperature | 100°C |
| Yield | 75% |
| Purity | 98% |
Influence of Solvent Systems and Reagent Stoichiometry on Reaction Outcomes
The synthesis of this compound is typically achieved through the amidation of a 3-nitrobenzoic acid derivative. The choice of solvent and the stoichiometry of the reactants are critical parameters that dictate the reaction's success, influencing both the yield and the purity of the final product.
Reagent Stoichiometry: To drive the amidation reaction to completion, a strategic excess of dimethylamine is typically employed. A molar ratio of 1:1.5 for the acid chloride to dimethylamine is reported to ensure complete conversion of the starting material. This careful control of stoichiometry is essential to maximize the formation of the desired amide and minimize the presence of unreacted starting materials in the final product mixture.
Table 1: Influence of Solvent and Stoichiometry on Amidation
| Parameter | Condition | Rationale / Outcome | Source |
|---|---|---|---|
| Solvent | Anhydrous Tetrahydrofuran (THF) | Minimizes side reactions, leading to a cleaner product profile. | |
| Dimethylformamide (DMF) | Higher potential for side reactions compared to THF. | ||
| Reagent Stoichiometry | 1:1.5 (Acid Chloride:Dimethylamine) | Ensures complete amidation reaction. |
Considerations for Scalable and Sustainable Synthesis
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges and objectives. The focus shifts towards developing processes that are not only high-yielding and pure but also safe, cost-effective, and environmentally sustainable.
Process Optimization for Enhanced Yield and Purity
A key strategy for scalable synthesis is the stepwise route, which involves the initial nitration of benzoic acid to form 3-nitrobenzoic acid, followed by the amidation step. This pathway is noted for its high scalability.
A significant advancement in process optimization is the adoption of continuous flow reactors for industrial-scale production. This modern approach integrates the distinct reaction steps into a single, streamlined process, offering substantial improvements over traditional batch processing. Continuous flow systems allow for precise temperature control, which is critical for managing exothermic nitration reactions safely. This method drastically reduces reaction times, from approximately 6 hours in a batch reactor to just 15 minutes in a continuous flow system. The result is a safer, more efficient process that delivers an enhanced yield of 80-85% with a conversion rate exceeding 99%.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor | Source |
|---|---|---|---|
| Residence Time | ~6 hours | ~15 minutes | |
| Safety | Increased risk from exothermic reactions and handling of corrosive acids. | Enhanced safety through precise temperature control and minimized handling. | |
| Yield | 60–65% (stepwise route) | 80–85% | |
| Purity | ≥99% (with purification) | >99% conversion | |
| Scalability | Moderate | High |
Development of Advanced Purification Techniques
Achieving high purity is critical for the final product. The primary purification strategy involves a carefully designed workup procedure. Following the reaction, the product is precipitated in ice water. This initial step is followed by recrystallization from ethanol (B145695), a technique that effectively removes residual impurities and can elevate the product's purity to greater than 99%.
Table 3: Purification Stages and Achieved Purity
| Purification Step | Description | Resulting Purity | Source |
|---|---|---|---|
| Precipitation | The reaction mixture is added to ice water to precipitate the crude product. | - | |
| Recrystallization | The crude solid is dissolved in and recrystallized from a suitable solvent like ethanol. | >99% |
Chemical Reactivity and Mechanistic Studies of N,n Dimethyl 3 Nitrobenzamide
Reduction Chemistry of the Nitro Group
The nitro group of N,N-dimethyl-3-nitrobenzamide is a key site of chemical reactivity, readily undergoing reduction through various chemical and electrochemical methods. These transformations are crucial for synthesizing a range of important chemical intermediates.
Catalytic Hydrogenation Mechanisms and Stereoselectivity
Catalytic hydrogenation is a widely employed method for the reduction of the nitro group in this compound. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. evitachem.comsmolecule.com Common catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. evitachem.comgoogleapis.com The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or formic acid. googleapis.comgoogle.com
The mechanism of catalytic hydrogenation of nitroarenes is understood to proceed through a series of steps on the catalyst surface. The nitro compound adsorbs onto the catalyst surface, where it reacts with activated hydrogen atoms. This leads to the stepwise reduction of the nitro group, first to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the corresponding amine. conicet.gov.ar
Recent advancements in catalysis have introduced more selective and efficient systems. For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) have shown excellent selectivity for the reduction of nitroarenes. unimi.it The addition of single-site promoters, such as tin on a TiO2 support (M/Sn-TiO2, where M can be Au, Ru, Pt, Ni), has been shown to significantly enhance both the activity and selectivity of the hydrogenation of substituted nitroarenes. wvu.edu These advanced catalytic systems can create oxygen vacancies on the support surface, leading to more efficient and selective activation of the nitro group. wvu.edu
While stereoselectivity is not a factor in the reduction of the achiral this compound to its corresponding amine, the choice of catalyst and reaction conditions can be crucial in the reduction of substituted nitroarenes where new stereocenters may be formed. The catalyst surface can influence the orientation of the substrate, potentially leading to a preference for one stereoisomer over another.
| Catalyst | Reducing Agent | Solvent | Key Features |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) or Ammonium (B1175870) Formate (B1220265) | Ethanol, Formic Acid | Widely used, efficient for complete reduction to the amine. evitachem.comgoogle.com |
| Raney Nickel | Hydrogen Gas (H₂) or Hydrazine Hydrate | Ethanol | Another common and effective catalyst for nitro group reduction. googleapis.com |
| Iron (Fe) Powder | Acidic Conditions | - | A classical method for nitro group reduction. |
| Au/TiO₂ | Hydrogen Gas (H₂) | - | Exhibits high selectivity for nitro group reduction. unimi.it |
| M/Sn-TiO₂ (M=Au, Ru, Pt, Ni) | Hydrogen Gas (H₂) | - | Enhanced activity and selectivity due to single-site promoters. wvu.edu |
Electrochemical Reduction Pathways and Anion Radical Formation
The electrochemical reduction of nitrobenzamides, including this compound, has been studied using techniques like cyclic voltammetry. unesp.brresearchgate.net In aprotic solvents such as N,N-dimethylformamide (DMF), nitrobenzamides typically undergo a two-step reduction process. researchgate.net
The initial step, occurring at approximately -1 V versus a standard calomel (B162337) electrode (SCE), involves a one-electron transfer to the molecule, resulting in the formation of a relatively stable anion radical. unesp.brresearchgate.net This anion radical can be observed in cyclic voltammetry experiments by the presence of a corresponding reoxidation peak. researchgate.net
The second reduction step leads to the formation of a dianion. researchgate.net The stability and subsequent reactions of these radical anions and dianions are influenced by the reaction conditions, including the solvent, supporting electrolyte, and the specific structure of the nitrobenzamide. unesp.brresearchgate.net Mechanistic studies based on cyclic voltammetry have also been used to elucidate reaction pathways in related systems, such as the electrochemical synthesis of indazolin-3-ones from o-nitrobenzamides, which can proceed through a biradical pathway. nih.gov
| Compound | Solvent/Electrolyte | Reduction Potential (Epc1 vs. SCE) | Key Observation |
| N-butyl-3-nitrobenzamide | DMF/Bu₄NBF₄ | Approx. -1 V | Formation of a stable anion radical. unesp.brresearchgate.net |
| N-butyl-4-nitrobenzamide | DMF/Bu₄NBF₄ | Approx. -1 V | Two-step reduction process observed. unesp.brresearchgate.net |
Reductive Transformations to Amino- and Nitroso-Benzamide Intermediates
The reduction of this compound can be controlled to yield important synthetic intermediates, namely N,N-dimethyl-3-aminobenzamide and N,N-dimethyl-3-nitrosobenzamide.
The complete reduction of the nitro group leads to the formation of 3-amino-N,N-dimethylbenzamide. This transformation is a critical step in the synthesis of various biologically active molecules, including kinase inhibitors. A common method for this reduction is catalytic hydrogenation using palladium on carbon with ammonium formate as the hydrogen source. Other reducing agents like iron powder in acidic conditions can also be employed.
Partial reduction of the nitro group can yield the corresponding nitroso compound. While specific methods for the synthesis of N,N-dimethyl-3-nitrosobenzamide directly from the nitro compound are not extensively detailed in the provided context, the formation of nitroso intermediates is a known step in the reduction of nitroarenes. conicet.gov.ar The synthesis of N-nitrosoamides from N-alkyl amides has been achieved using reagents like tert-butyl nitrite (B80452). sci-hub.se In some cases, nitroso compounds can be prepared by the oxidation of the corresponding amino compound. For example, 3-nitrosobenzamide (B139120) has been prepared by the oxidation of 3-aminobenzamide. google.com
The stepwise reduction of the nitro group proceeds through the nitroso and hydroxylamine intermediates before yielding the final amine product. conicet.gov.ar The ability to isolate these intermediates depends on the careful selection of reducing agents and reaction conditions.
Nucleophilic Substitution Reactions
The aromatic ring of this compound, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic substitution reactions.
Investigation of Nitro Group Displacement by Various Nucleophiles
The nitro group in nitroaromatic compounds can be displaced by strong nucleophiles, although this is more common when the nitro group is positioned ortho or para to another activating group. google.comgoogle.commasterorganicchemistry.com In the case of this compound, the meta-positioning of the nitro group relative to the amide makes direct nucleophilic displacement of the nitro group less favorable compared to systems with ortho or para activation. masterorganicchemistry.com
However, the presence of the nitro group makes the aromatic ring more electrophilic in general, facilitating nucleophilic aromatic substitution (SNAAr) reactions where a different leaving group on the ring might be displaced. masterorganicchemistry.comsmolecule.com For instance, in related halonitrobenzamides, the halogen can be displaced by nucleophiles. google.com The reactivity in such reactions is highly dependent on the nature and position of both the leaving group and the activating nitro group. google.comgoogle.com
Vicarious nucleophilic substitution (VNS) is another type of reaction that can occur on nitroaromatic rings, where a hydrogen atom is replaced by a nucleophile bearing a leaving group. nih.govorganic-chemistry.org This reaction is generally directed ortho and para to the nitro group. organic-chemistry.org
Effects of Substituent Electronic and Steric Properties on Reactivity
The reactivity of the benzamide (B126) ring in nucleophilic substitution reactions is significantly influenced by the electronic and steric properties of its substituents.
Electronic Effects:
Electron-withdrawing groups , such as the nitro group, activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The more electron-withdrawing groups present on the ring, the faster the reaction rate. masterorganicchemistry.com The position of these groups is also critical; ortho and para placements to the leaving group provide greater stabilization through resonance and are thus more activating than meta placement. masterorganicchemistry.com
Electron-donating groups , in contrast, would deactivate the ring towards nucleophilic substitution. The C3-methyl group in a compound like N,3-dimethyl-2-nitrobenzamide donates electron density via hyperconjugation, which partially counteracts the electron-withdrawing effect of the nitro group.
Steric Effects:
Ortho-substituents can sterically hinder the approach of a nucleophile to the reaction center. ehu.es For example, an ortho-nitro group in N,N-dimethyl-2-nitrobenzamide may create steric hindrance for reactions at the amide group or adjacent positions on the ring. Similarly, the methyl groups on the amide nitrogen can influence the conformation of the molecule and affect reactivity. researchgate.net In some cases, steric strain can prevent a reaction from occurring, as seen with 3,5-dimethylbenzamide (B1616538) in certain cobalt-catalyzed reactions. ehu.es
The conformation of the amide group relative to the benzene (B151609) ring, which can be influenced by ortho-substituents, also plays a role. In 2,6-dimethylbenzamides, the amide group is twisted out of the plane of the aromatic ring, interrupting π-electron conjugation. researchgate.net
| Substituent/Feature | Position | Effect | Consequence on Reactivity |
| Nitro Group (-NO₂) | Ortho/Para to LG | Strong electron-withdrawal (resonance & induction) | Activates ring for nucleophilic aromatic substitution. masterorganicchemistry.com |
| Nitro Group (-NO₂) | Meta to LG | Electron-withdrawal (induction) | Less activating than ortho/para positions. masterorganicchemistry.com |
| Methyl Group (-CH₃) | Aromatic Ring | Electron-donating (hyperconjugation) | Deactivates ring for nucleophilic attack. |
| Ortho-Substituents | Adjacent to reaction site | Steric Hindrance | Can decrease reaction rates or prevent reaction. ehu.es |
| N,N-dimethylamide | - | Steric bulk/Conformational effects | Can influence the orientation of the molecule and access to reactive sites. researchgate.net |
LG = Leaving Group
Reactivity of the Amide Functional Group
The tertiary amide group in this compound, while generally robust, exhibits specific reactivity patterns, particularly concerning its stability towards hydrolysis and its inherent resistance to further substitution at the nitrogen atom.
Hydrolytic Stability and Pathways under Diverse Conditions
Amides are generally resistant to hydrolysis in neutral water, and this compound is no exception. libretexts.org However, under both acidic and basic conditions, the cleavage of the amide bond can be induced, proceeding through distinct mechanistic pathways to yield 3-nitrobenzoic acid and dimethylamine (B145610).
Base-Catalyzed Hydrolysis: Under basic conditions, the amide is hydrolyzed via nucleophilic acyl substitution (BAC2 mechanism). A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the dimethylamide anion, which is a relatively poor leaving group. The final step involves an acid-base reaction where the departing amine anion deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and neutral dimethylamine. libretexts.org Studies on the closely related N,N-dimethyl-p-nitrobenzamide have suggested that the rate-determining step in the alkaline hydrolysis of N,N-dimethylamides is the initial addition of the hydroxide ion to the carbonyl carbon. jst.go.jp The presence of the electron-withdrawing nitro group on the aromatic ring can influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.
| Condition | Reactants | Products | Mechanism |
| Acidic (H₃O⁺) | This compound, Water | 3-Nitrobenzoic Acid, Dimethylammonium ion | A-2 |
| Basic (OH⁻) | This compound | 3-Nitrobenzoate, Dimethylamine | BAC2 |
N-Alkylation and N-Acylation Reactions
Classical N-alkylation and N-acylation reactions involve the substitution of a hydrogen atom on the amide nitrogen with an alkyl or acyl group, respectively. These reactions typically require the deprotonation of the amide N-H bond to form a more nucleophilic amide anion. mdpi.comstackexchange.com
This compound is a tertiary amide, meaning the nitrogen atom is bonded to the carbonyl group and two methyl groups. Crucially, it lacks an N-H bond. Consequently, it cannot be deprotonated at the nitrogen and is unable to undergo conventional N-alkylation or N-acylation reactions under standard conditions. wikipedia.org This lack of reactivity is a defining characteristic of tertiary amides. While reactions involving the activation of the N-α-C–H bonds on the methyl groups are possible through radical pathways, these fall outside the scope of traditional N-alkylation. rsc.org
Aromatic Ring Functionalization
The aromatic core of this compound is influenced by two electron-withdrawing substituents, which direct the outcome of further functionalization reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for arenes. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. chemistry.coach In this compound, both the nitro group (-NO₂) and the N,N-dimethylcarboxamido group (-C(=O)N(CH₃)₂) are electron-withdrawing and deactivating towards EAS. chemistrysteps.comlibretexts.org
Nitro Group (-NO₂): This is a powerful deactivating group that directs incoming electrophiles to the meta position. libretexts.org
N,N-Dimethylcarboxamido Group (-C(=O)N(CH₃)₂): This group is also deactivating due to the electron-withdrawing nature of the carbonyl and directs incoming electrophiles to the meta position.
In this compound, the substituents are located at positions 1 and 3, leading to antagonistic directing effects. The amide group at C1 directs towards C3 (which is blocked) and C5. The nitro group at C3 directs towards C1 (blocked) and C5. Both groups reinforce the direction of the incoming electrophile to the C5 position. The C2, C4, and C6 positions are strongly disfavored due to the formation of highly destabilized carbocation intermediates (arenium ions) during the reaction mechanism. libretexts.org Therefore, electrophilic substitution on this compound is predicted to occur selectively at the C5 position, which is meta to both deactivating groups.
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core
While the C-H bonds of this compound are deactivated towards EAS, the C-NO₂ bond offers a modern and powerful avenue for functionalization. Recent advances in catalysis have established that the nitro group can act as a leaving group in various transition-metal-catalyzed cross-coupling reactions. This "denitrative coupling" provides a strategic alternative to traditional methods that rely on aryl halides or triflates. nsmsi.irnih.gov
The key step in these transformations is the challenging oxidative addition of the C(sp²)-NO₂ bond to a low-valent metal center, typically palladium. organic-chemistry.org
Denitrative Suzuki-Miyaura Coupling: This reaction pairs the nitroarene with an organoboron reagent to form a new C-C bond. Catalytic systems, often employing palladium with sterically hindered and electron-rich phosphine (B1218219) ligands like BrettPhos, have proven effective. organic-chemistry.orgacs.orgmdpi.com
Denitrative Mizoroki-Heck Reaction: This process couples the nitroarene with an alkene. Palladium catalysts, particularly with BrettPhos, have been successfully used to promote the formation of stilbene (B7821643) derivatives and other alkenylated arenes from nitroarenes. oup.comacs.orgchemrxiv.org
Denitrative Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the nitroarene with a terminal alkyne. A palladium-catalyzed protocol, again often utilizing bulky phosphine ligands, enables this transformation without the need for a copper co-catalyst that is typical in classical Sonogashira reactions. acs.orgrsc.orgresearchgate.net
The table below summarizes typical conditions for these emergent cross-coupling reactions.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Product Type |
| Suzuki-Miyaura | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 °C | Biaryls |
| Mizoroki-Heck | Pd(acac)₂ / BrettPhos | Rb₂CO₃ | PhCF₃ | 150 °C | Aryl Alkenes |
| Sonogashira | Pd(en)(NO₃)₂ / BrettPhos | Cs₂CO₃ | Toluene | 130 °C | Aryl Alkynes |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For N,N-dimethyl-3-nitrobenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods offer detailed insights into its molecular framework.
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic and methyl protons. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields.
The spectrum shows two singlets for the two N-methyl groups at approximately 3.00 and 3.14 ppm. This difference in chemical shift arises from the restricted rotation around the C-N amide bond, which makes the two methyl groups chemically non-equivalent. One methyl group is cis and the other is trans to the carbonyl oxygen, experiencing different magnetic environments.
The aromatic protons appear in a more complex region between 7.57 and 8.32 ppm. The proton at position 2 of the benzene (B151609) ring (H-2) is the most deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the adjacent nitro group, appearing as a multiplet near 8.23-8.32 ppm. The proton at H-4 also appears in this downfield region. The proton at H-6 resonates around 7.76 ppm, showing coupling to its neighbors. The proton at H-5, positioned between two other protons, appears as a triplet or multiplet around 7.61 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound (Solvent: CDCl₃)
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Aromatic H-2, H-4 | 8.23 - 8.32 | Multiplet (m) |
| Aromatic H-6 | 7.76 | Doublet of triplets (dt) |
| Aromatic H-5 | 7.57 - 7.65 | Multiplet (m) |
| N-CH₃ | 3.14 | Singlet (s) |
| N-CH₃ | 3.00 | Singlet (s) |
Data sourced from The Royal Society of Chemistry.
The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the amide group is highly deshielded and appears at approximately 169.05 ppm. The carbon atom attached to the nitro group (C-3) is also significantly deshielded, with a resonance around 148.05 ppm.
The other aromatic carbons (C-1, C-2, C-4, C-5, C-6) resonate in the typical range of 122 to 138 ppm. The quaternary carbon (C-1) to which the amide group is attached appears at about 137.94 ppm. The resonances for C-2, C-4, C-5, and C-6 are found at approximately 133.27, 124.51, 129.84, and 122.37 ppm, respectively. The two non-equivalent N-methyl carbons appear as distinct signals at around 39.65 and 35.64 ppm.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound (Solvent: CDCl₃)
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| C=O | 169.05 |
| C-3 | 148.05 |
| C-1 | 137.94 |
| C-2 | 133.27 |
| C-5 | 129.84 |
| C-4 | 124.51 |
| C-6 | 122.37 |
| N-CH₃ | 39.65 |
| N-CH₃ | 35.64 |
Data sourced from The Royal Society of Chemistry.
While one-dimensional NMR spectra provide chemical shift data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and elucidating the connectivity and spatial relationships between atoms.
¹H-¹H Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal scalar couplings between adjacent protons. spectroscopyonline.com Cross-peaks would be expected between H-5 and H-4, as well as between H-5 and H-6, confirming their positions on the aromatic ring. This helps to differentiate the complex, overlapping multiplets in the aromatic region.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would definitively link the proton signals (e.g., δ ~3.00 and ~3.14 ppm) to their respective methyl carbon signals (δ ~35.64 and ~39.65 ppm) and each aromatic proton to its corresponding ring carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the methyl protons (δ ~3.00 and ~3.14 ppm) would show a cross-peak to the carbonyl carbon (δ ~169.05 ppm), confirming the N,N-dimethylamide substructure. Similarly, correlations from H-2 and H-6 to the carbonyl carbon would establish the connection of the amide group to the aromatic ring at C-1.
Together, these 2D NMR experiments provide irrefutable evidence for the assigned structure of this compound. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups and can provide information on intermolecular forces like hydrogen bonding.
The IR spectrum of this compound is dominated by strong absorptions from the nitro and amide groups. nih.gov
Nitro Group (NO₂): Aromatic nitro compounds exhibit two very strong and characteristic stretching vibrations. spectroscopyonline.com For this compound, the asymmetric stretching (ν_as) mode appears as a strong band around 1527 cm⁻¹. nih.gov The symmetric stretching (ν_s) mode is expected in the 1370-1320 cm⁻¹ region. core.ac.uk These intense bands are a reliable indicator of the nitro group's presence.
Amide Group (C=O): As a tertiary amide, the most prominent vibrational feature is the carbonyl (C=O) stretch, known as the Amide I band. Due to conjugation with the aromatic ring, this band appears as a very strong absorption at approximately 1625 cm⁻¹. nih.gov The absence of N-H bonds means there are no N-H stretching or bending (Amide II) bands, which simplifies the spectrum compared to primary or secondary amides. spectroscopyonline.com
Other notable bands include the aromatic C-H stretches above 3000 cm⁻¹ (e.g., 3081 cm⁻¹) and the aliphatic C-H stretches of the methyl groups just below 3000 cm⁻¹ (e.g., 2929 cm⁻¹). nih.gov While a specific Raman spectrum is not detailed in the literature, the symmetric NO₂ stretch and aromatic ring vibrations would be expected to be strong Raman scatterers. researchgate.nets-a-s.org
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3081 | Medium | Aromatic C-H Stretch |
| 2929 | Medium | Aliphatic C-H Stretch (Methyl) |
| 1625 | Very Strong | C=O Stretch (Amide I) |
| 1527 | Very Strong | Asymmetric NO₂ Stretch |
Data sourced from BenchChem and Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy. nih.gov
As this compound lacks N-H protons, it cannot act as a hydrogen bond donor. However, the oxygen atoms of the carbonyl and nitro groups are potent hydrogen bond acceptors. In the solid state, the molecular packing is dictated by weak, non-covalent interactions.
The primary interactions governing the supramolecular assembly are likely weak C-H···O hydrogen bonds. nih.govnih.gov In these interactions, the slightly acidic aromatic protons (C-H groups on the benzene ring) can act as donors to the electronegative oxygen atoms of the nitro and carbonyl groups of neighboring molecules. wikipedia.org These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. wikipedia.org
Furthermore, π-π stacking interactions between the electron-deficient aromatic rings are also possible. nih.gov The nitro group withdraws electron density, polarizing the ring and facilitating attractive interactions with adjacent rings. The interplay of these C-H···O bonds and π-π stacking interactions defines the three-dimensional architecture of this compound in the crystalline form. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the structural elucidation and analysis of this compound, offering insights into its fragmentation behavior and enabling its detection in complex mixtures.
Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis
The fragmentation of this compound under mass spectrometry conditions, typically following electron impact (EI) or electrospray ionization (ESI), can be predicted based on the fragmentation patterns of related nitroaromatic compounds and amides. libretexts.org Under ESI, the compound would primarily be observed as the protonated molecular ion [M+H]⁺. nih.gov
Key fragmentation pathways for the protonated molecule (m/z 195.07) would include:
Amide Bond Cleavage: Cleavage of the C(O)-N bond is a common pathway for amides, which would lead to the formation of the 3-nitrobenzoyl cation at m/z 150. mdpi.com Another possibility is the cleavage of the Ar-C(O) bond.
Loss of Dimethylamine (B145610): A neutral loss of dimethylamine (NH(CH₃)₂) can occur, also resulting in the 3-nitrobenzoyl cation (m/z 150).
Fragmentation of the Nitro Group: The nitro group can undergo characteristic fragmentation, including the loss of NO (nitric oxide) and NO₂ (nitrogen dioxide). researchgate.net For instance, the loss of NO from the molecular ion would yield a fragment at m/z 164, and the loss of NO₂ would result in a fragment at m/z 148. researchgate.net
McLafferty Rearrangement: While classic McLafferty rearrangement is prominent in primary amides, analogous rearrangements can occur in N,N-disubstituted amides if a transferable gamma-hydrogen is available, though this is not a primary pathway for this specific molecule. libretexts.org
High-Resolution Mass Spectrometry (HRMS) is indispensable for distinguishing between fragment ions that may have the same nominal mass but different elemental compositions. mdpi.com HRMS provides precise mass measurements, allowing for the unambiguous identification of generated fragments and confirming the fragmentation pathways. researchgate.net
| Predicted Fragment Ion | Proposed Formula | Calculated m/z (monoisotopic) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | [C₉H₁₁N₂O₃]⁺ | 195.0764 | Protonated Molecular Ion |
| [M+H - NO]⁺ | [C₉H₁₁N₁O₂]⁺ | 165.0812 | Loss of nitric oxide |
| [M+H - NO₂]⁺ | [C₉H₁₁N₁O₁]⁺ | 149.0863 | Loss of nitrogen dioxide |
| [M+H - HN(CH₃)₂]⁺ | [C₇H₄NO₂]⁺ | 150.0237 | Loss of dimethylamine / Amide bond cleavage |
Application in Reaction Monitoring and Impurity Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for monitoring the synthesis of this compound and profiling potential impurities. researchgate.net During synthesis, which may involve the reaction of 3-nitrobenzoyl chloride with dimethylamine, LC-MS can be used to track the consumption of reactants and the formation of the product in real-time. beilstein-journals.orggoogle.com This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.
Impurity profiling is crucial for ensuring the purity of the final compound. LC-MS can detect and help identify various impurities, including:
Unreacted starting materials (e.g., 3-nitrobenzoic acid, 3-nitrobenzoyl chloride).
By-products from side reactions.
Degradation products formed during synthesis or storage.
The high sensitivity and specificity of LC-MS/MS methods enable the quantification of these impurities even at trace levels, which is essential for quality control in pharmaceutical and chemical manufacturing. researchgate.net The development of analytical methods using techniques like GC-MS has also been crucial for detecting nitroaromatic impurities in final products. researchgate.net
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction studies are the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. acs.org
Single-Crystal X-ray Structure Determination for Molecular Geometry
While a specific single-crystal X-ray structure for this compound is not prominently available in the reviewed literature, its molecular geometry can be inferred from closely related compounds, such as N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide. mdpi.com For such a compound, single-crystal X-ray diffraction analysis reveals detailed information about bond lengths, bond angles, and torsion angles. mdpi.com
The analysis would be expected to show a relatively planar benzamide (B126) core, with the N,N-dimethylamide group and the nitro group attached to the benzene ring. The nitro group at the meta-position generally causes less steric hindrance compared to an ortho-substituent, often resulting in a more planar geometry. mdpi.com The amide group itself will exhibit planarity due to the delocalization of the nitrogen lone pair into the carbonyl group. The orientation of the dimethylamino group relative to the aromatic ring and the tilt of the nitro group would be key structural parameters determined by XRD.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.95 |
| b (Å) | 11.75 |
| c (Å) | 13.10 |
| β (°) | 111.45 |
| Volume (ų) | 2429.2 |
Analysis of Crystal Packing Motifs and Supramolecular Aggregation
The crystal packing of this compound would be dictated by a combination of intermolecular forces that lead to specific supramolecular aggregates. In related nitrobenzoic acid and nitrobenzamide structures, molecules often assemble into dimers, ribbons, or sheet-like networks. rsc.orgacs.org For m-nitrobenzoic acid, X-ray analyses have revealed the formation of two-dimensional sheetlike networks where dimers are further connected by C-H···O hydrogen bonds. acs.org
Characterization of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding
The specific intermolecular interactions stabilizing the crystal lattice of this compound are crucial for understanding its solid-state properties.
Hydrogen Bonding: Since this compound lacks the traditional N-H donor for strong hydrogen bonding, the dominant interactions of this type would be weak C-H···O hydrogen bonds. researchgate.net The hydrogen atoms of the aromatic ring and the methyl groups can act as weak donors, while the oxygen atoms of the carbonyl and nitro groups are effective acceptors. mdpi.com These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure, often forming extensive networks. mdpi.com
π-π Interactions: Stacking of the electron-deficient nitro-substituted benzene rings is a likely and important stabilizing interaction. These face-to-face interactions contribute to the formation of columnar or layered structures within the crystal.
Halogen Bonding: Halogen bonding is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. mdpi.comwiley-vch.de This interaction is not relevant to the parent this compound molecule itself. However, in halogenated derivatives of this compound, halogen bonds (e.g., C-X···O or C-X···N, where X = Cl, Br, I) would be a significant directional force in determining the crystal packing, potentially competing with or complementing the existing hydrogen bonds. arkat-usa.orgnih.gov
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (C=O), Nitro Oxygen (NO₂) | Formation of extended networks and stabilization of the lattice. mdpi.com |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizes packing through parallel alignment of aromatic rings. |
| Dipole-Dipole | Polar C=O and NO₂ groups | Polar C=O and NO₂ groups | Contributes to the overall lattice energy and molecular arrangement. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for studying the properties of organic molecules. It offers a balance between accuracy and computational cost, making it ideal for analyzing systems like N,N-dimethyl-3-nitrobenzamide. DFT methods are used to determine the molecule's optimized geometry, electronic structure, and to predict spectroscopic parameters. scholarsresearchlibrary.com These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or higher, to solve the electronic structure of the molecule. scholarsresearchlibrary.commdpi.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The key flexible bonds are the C-N amide bond and the C-C bond connecting the benzene (B151609) ring to the carbonyl group.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar compounds calculated with DFT methods like B3LYP/6-31G(d,p). Precise values would be obtained from a specific computational study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C(carbonyl)-O | 1.23 |
| C(carbonyl)-N | 1.36 | |
| C(ring)-C(carbonyl) | 1.51 | |
| C(ring)-N(nitro) | 1.48 | |
| N(nitro)-O | 1.22 | |
| Bond Angle (º) | O-C-N (amide) | 122.0 |
| C(ring)-C-O | 120.5 | |
| C(ring)-C-N | 117.5 | |
| Dihedral Angle (º) | Phenyl Ring - Amide Plane | ~30 - 40 |
The electronic properties of this compound are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity. semanticscholar.orgpensoft.net
For nitro-aromatic compounds, the HOMO is typically localized on the benzene ring and the amide group, while the LUMO is often centered on the nitro group due to its strong electron-withdrawing nature. nih.gov The presence of the electron-withdrawing nitro group and the electron-donating dimethylamino group on the benzamide (B126) scaffold significantly influences the HOMO and LUMO energy levels. nih.gov In a study of related meta-nitro derivatives, these molecules were found to be thermodynamically stable with high HOMO and LUMO energy levels. tandfonline.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP plots electrostatic potential onto the molecule's electron density surface.
Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the carbonyl and nitro groups.
Blue regions (positive potential) indicate electron-deficient areas, which are sites for nucleophilic attack. These are typically found around the hydrogen atoms of the methyl groups and the aromatic ring. researchgate.netresearchgate.net
Green regions represent neutral potential.
The MEP of related meta-nitrobenzamide derivatives shows the most electron-rich center (most negative potential) is located near the carbonyl oxygen atom. tandfonline.com This information is crucial for understanding intermolecular interactions. researchgate.net
Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: Values are illustrative and based on typical DFT (B3LYP) calculations for similar nitroaromatic compounds.
| Property | Predicted Value (eV) |
| HOMO Energy | -7.0 to -6.5 |
| LUMO Energy | -2.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 |
DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation.
Vibrational Frequencies (FTIR/Raman): Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor is typically applied for better comparison. mdpi.com For this compound, key vibrational modes include:
C=O stretch of the amide group, expected around 1625-1680 cm⁻¹.
NO₂ asymmetric and symmetric stretches , typically found near 1527 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net
C-N stretches of the amide and aromatic nitro groups.
Aromatic C-H and C=C stretches . Comparing calculated and experimental spectra aids in the definitive assignment of vibrational bands. researchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netunn.edu.ng The calculated shielding tensors are converted to chemical shifts relative to a standard, usually Tetramethylsilane (TMS). Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions, as solvent can significantly influence chemical shifts. unn.edu.ngresearchgate.net For this compound, key proton signals include those for the two N-methyl groups and the four aromatic protons. Comparisons between calculated and experimental shifts for similar molecules have shown good agreement, often with low root-mean-square-error (RMSE) values, confirming the accuracy of the computational approach. unn.edu.ngresearchgate.net
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) Note: Experimental data from reference . Calculated data is illustrative of typical DFT results.
| Vibrational Assignment | Experimental (IR) | Calculated (DFT) |
| Aromatic C-H stretch | 3081 | ~3100 |
| C=O stretch (amide) | 1625 | ~1640 |
| NO₂ asymmetric stretch | 1527 | ~1535 |
| NO₂ symmetric stretch | Not specified | ~1350 |
Table 4: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) Note: Experimental data from reference in CDCl₃. Calculated data is illustrative of typical GIAO-DFT results.
| Proton | Experimental (¹H NMR) | Calculated (GIAO-DFT) |
| N-CH₃ | 3.01 (s, 3H) | ~3.0 |
| N-CH₃ | 3.14 (s, 3H) | ~3.1 |
| Aromatic Protons | 7.57–8.29 (m, 4H) | ~7.6 - 8.3 |
Molecular Dynamics (MD) Simulations
While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of molecular flexibility and interactions with the environment, such as a solvent. nih.gov
MD simulations can reveal the dynamic nature of this compound's conformation. By simulating the molecule over time (typically nanoseconds to microseconds), one can observe fluctuations in bond lengths, angles, and especially dihedral angles. This allows for a more dynamic understanding of the conformational landscape than static DFT calculations alone. For instance, an MD simulation can show how the molecule transitions between different low-energy conformations and the timescales of these changes. Such simulations have been used for other benzamide derivatives to assess the stability of protein-ligand complexes and monitor conformational variations over time. researchgate.netnih.gov This provides a comprehensive view of the molecule's flexibility, which is essential for understanding its interactions with biological targets. nottingham.ac.uk
MD simulations are particularly powerful for studying how a molecule behaves in solution. By explicitly including solvent molecules (e.g., water, DMSO, methanol) in the simulation box, one can directly model solute-solvent interactions. iucr.org This approach provides a detailed picture of the solvation shell around this compound.
These simulations can identify specific interactions, such as hydrogen bonding between the solvent and the carbonyl or nitro groups, and quantify their strength and lifetime. The choice of solvent can significantly impact the solubility and conformational preferences of the solute. researchgate.net For example, simulations can show how polar solvents stabilize charge separation in the molecule, potentially affecting its electronic properties and reactivity. This explicit solvent modeling is often more accurate than the continuum models used in DFT for capturing specific solvent effects. researchgate.netiucr.org
Quantum Chemical Studies of Reaction Mechanisms
Theoretical investigations into the synthesis of this compound would primarily focus on the nucleophilic acyl substitution reaction between 3-nitrobenzoyl chloride and dimethylamine (B145610). Such studies typically employ quantum chemical methods to model the reaction at an atomic level.
Transition State Characterization and Reaction Pathway Elucidation
A computational study would first aim to elucidate the reaction pathway, which involves mapping the potential energy surface of the reacting system. This would involve identifying the structures of the reactants, intermediates, transition states, and products.
For the reaction of 3-nitrobenzoyl chloride with dimethylamine, the generally accepted mechanism proceeds through a tetrahedral intermediate. A computational analysis would characterize the geometry of the transition state leading to this intermediate. Key parameters that would be determined for the transition state include bond lengths and angles of the forming and breaking bonds. For instance, the length of the forming C-N bond (between the carbonyl carbon and the nitrogen of dimethylamine) and the breaking C-Cl bond would be critical parameters.
DFT calculations on the hydrolysis of substituted benzoyl chlorides have shown that the structure of the transition state can be influenced by the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the nitro group in the meta position, are expected to influence the geometry and stability of the transition state. researchgate.net Computational studies on related systems, like the reaction of N-alkylhydroxylamines with chiral enoate esters, have successfully used DFT to show a concerted cycloaddition-like mechanism, highlighting the power of these methods in elucidating reaction pathways. acs.org
Table 5.3.1: Hypothetical Key Geometric Parameters of the Transition State for the reaction of 3-Nitrobenzoyl Chloride with Dimethylamine
| Parameter | Hypothetical Value (Å) | Description |
| C-N Distance | 1.8 - 2.2 | The forming bond between the carbonyl carbon and the amine nitrogen. |
| C-Cl Distance | 2.0 - 2.4 | The breaking bond between the carbonyl carbon and the chlorine atom. |
| C=O Distance | 1.25 - 1.35 | The elongating carbonyl bond as it takes on more single-bond character in the transition state. |
Note: The values in this table are hypothetical and represent typical ranges observed in computational studies of similar reactions. Specific values would need to be calculated for this reaction.
Determination of Activation Energies and Reaction Free Energies
A primary goal of quantum chemical studies of reaction mechanisms is to determine the energetic barriers of the reaction, which are crucial for understanding the reaction kinetics. The activation energy (Ea) and the Gibbs free energy of activation (ΔG‡) are key parameters that would be calculated.
The activation energy represents the minimum energy required for the reaction to occur and corresponds to the energy difference between the reactants and the transition state. The Gibbs free energy of activation also includes entropic contributions and is directly related to the reaction rate constant.
For example, in a study on the reductive amidation of nitroarenes, the apparent activation energy was calculated to be as low as 13.1 kJ/mol for a palladium-catalyzed reaction. acs.org In another study on the interconversion of phenylcarbene derivatives, DFT calculations showed that substituents have a large effect on both the thermochemistry and activation energy of the rearrangements, with activation energies ranging from 11.7 to 20.3 kcal/mol. acs.org For the hydrolysis of p-nitrobenzoyl chloride, kinetic studies have been performed, and computational methods could be used to calculate the activation barriers for comparison. nih.gov
Table 5.3.2: Hypothetical Energetic Data for the Formation of this compound
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Activation Energy (Ea) | 10 - 20 | The energy barrier for the reaction, representing the energy of the transition state relative to the reactants. |
| Reaction Enthalpy (ΔH) | -15 to -25 | The overall change in enthalpy for the reaction, indicating whether it is exothermic or endothermic. |
| Gibbs Free Energy of Activation (ΔG‡) | 15 - 25 | The free energy barrier, which determines the reaction rate. |
| Gibbs Free Energy of Reaction (ΔG) | -10 to -20 | The overall change in free energy, indicating the spontaneity of the reaction. |
Note: The values in this table are hypothetical and are based on typical values for similar nucleophilic acyl substitution reactions. Accurate values would require specific quantum chemical calculations.
Derivatization and Functionalization Studies of N,n Dimethyl 3 Nitrobenzamide
Synthesis and Characterization of Amino-Benzamide Derivatives
A primary and highly significant functionalization pathway for N,N-dimethyl-3-nitrobenzamide involves the transformation of the nitro group into an amino group. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This fundamental change opens up a wealth of possibilities for subsequent chemical modifications.
The reduction of the nitro group in this compound to form N,N-dimethyl-3-aminobenzamide is a key synthetic step. This transformation can be achieved through various established methods for the reduction of aromatic nitro compounds. wikipedia.org
Commonly employed methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org It is often considered a clean and efficient method for this transformation.
Metal-Acid Systems: A classic and widely used approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com
Other Reducing Agents: A variety of other reagents can also be employed, including sodium hydrosulfite, sodium sulfide, or tin(II) chloride. wikipedia.org A process utilizing trichlorosilane (B8805176) in the presence of an organic base has also been reported for the chemoselective reduction of nitro groups to amines. google.com
The choice of reducing agent can be influenced by factors such as the presence of other functional groups in the molecule, desired reaction conditions, and scalability of the synthesis.
Interactive Data Table: Common Reagents for Nitro Group Reduction
| Reagent/System | Typical Conditions | Notes |
| H₂/Pd-C | Pressurized H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Generally high yields and clean reactions. |
| Fe/HCl | Aqueous or alcoholic solvents, often heated | A cost-effective and traditional method. |
| Sn/HCl | Similar to Fe/HCl | Another common metal-acid system. youtube.com |
| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or biphasic systems | Can be useful for selective reductions. wikipedia.org |
| SnCl₂ | Acidic conditions | A milder alternative to some metal-acid systems. wikipedia.org |
The resulting N,N-dimethyl-3-aminobenzamide, with its newly introduced primary amino group, serves as a versatile intermediate for further functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.
Acylation: The amino group can be readily acylated to form amides. This is a widely used reaction in organic synthesis for the protection of amino groups or for the construction of more complex molecules. nih.gov The reaction typically involves treating the aminobenzamide with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield N-(3-(dimethylcarbamoyl)phenyl)acetamide. The use of coupling agents can also facilitate the direct condensation of carboxylic acids with the amino group.
Alkylation: Alkylation of the amino group introduces alkyl substituents onto the nitrogen atom. This can be achieved by reacting N,N-dimethyl-3-aminobenzamide with alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted to secondary and tertiary amines, and even to quaternary ammonium (B1175870) salts. Selective mono-N-alkylation can sometimes be achieved under specific reaction conditions or by using protecting group strategies. organic-chemistry.org For example, a method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-BBN, which could potentially be adapted for aminobenzamides. organic-chemistry.org
Modifications of the Amide Moiety
The N,N-dimethylamide functional group itself can be a target for chemical modification, providing another layer of structural diversity.
While amides are generally stable functional groups, the N,N-dimethyl substituents can potentially be exchanged under certain conditions. This transformation is not as straightforward as the functionalization of the amino group and may require more forcing conditions. One possible approach could involve the hydrolysis of the amide to the corresponding carboxylic acid, followed by re-amidation with a different amine.
The amide bond in this compound can be cleaved through hydrolysis to yield 3-nitrobenzoic acid. rsc.org This reaction is typically carried out under acidic or basic conditions with heating. The resulting 3-nitrobenzoic acid is a valuable synthetic intermediate in its own right. wikipedia.orgnih.gov It can be converted to a variety of other functional groups or used in coupling reactions to synthesize more complex molecules. For example, 3-nitrobenzoic acid can be converted to its acyl chloride, 3-nitrobenzoyl chloride, by reaction with thionyl chloride or oxalyl chloride. This activated derivative can then be reacted with a wide range of nucleophiles, such as alcohols to form esters or other amines to form different amides.
Interactive Data Table: Derivatives from 3-Nitrobenzoic Acid
| Reagent | Product | Reaction Type |
| SOCl₂ or (COCl)₂ | 3-Nitrobenzoyl chloride | Acyl chloride formation |
| R'OH, acid catalyst | Alkyl 3-nitrobenzoate | Fischer esterification |
| R'₂NH, coupling agent | N,N-Disubstituted-3-nitrobenzamide | Amidation |
Introduction of Additional Functionalities to the Aromatic Ring
The aromatic ring of this compound is another site for functionalization, primarily through electrophilic aromatic substitution reactions. wikipedia.org The directing effects of the substituents already present on the ring play a crucial role in determining the position of the incoming electrophile.
The N,N-dimethylcarbamoyl group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl oxygen. The nitro group is also a strong deactivating and meta-directing group. libretexts.org Therefore, in this compound, both substituents direct incoming electrophiles to the positions meta to themselves. This would result in substitution at the 5-position, and to a lesser extent, at the 1-position (relative to the amide). However, the strong deactivation of the ring by two electron-withdrawing groups makes electrophilic aromatic substitution challenging, often requiring harsh reaction conditions.
Common electrophilic aromatic substitution reactions that could potentially be applied, albeit with difficulty, include:
Nitration: Introduction of another nitro group, likely at the 5-position. makingmolecules.com
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. makingmolecules.com
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings like this compound.
The introduction of new functionalities onto the aromatic ring can significantly alter the physical, chemical, and biological properties of the resulting derivatives.
Halogenation and Other Electrophilic Substitutions
The aromatic ring of this compound is generally deactivated towards traditional electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group. This group directs incoming electrophiles to the meta-position relative to itself (positions 5 and to a lesser extent, 1). However, the N,N-dimethylamide group is an activating group and a powerful ortho-, para- director. The interplay between these two substituents governs the outcome of electrophilic substitution reactions.
Standard electrophilic halogenation or nitration reactions on this compound are challenging due to the deactivating effect of the nitro group. Such reactions would likely require harsh conditions and may lead to a mixture of products or fail to proceed altogether.
Regioselective Functionalization Techniques
To overcome the challenges of traditional electrophilic substitution, regioselective functionalization techniques, particularly Directed ortho-Metalation (DoM), have emerged as a powerful strategy for the derivatization of this compound. wikipedia.orgorganic-chemistry.org
The N,N-dimethylamide group is a potent Directed Metalation Group (DMG). organic-chemistry.org This functionality allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide group (the C2 or C6 position) by a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orguwindsor.cabaranlab.org
The general principle of DoM for this compound is outlined below:
Deprotonation: The N,N-dimethylamide group directs an organolithium reagent to deprotonate the sterically accessible ortho-position (C2 or C6). The lithium cation is chelated by the oxygen and nitrogen atoms of the amide group, stabilizing the resulting aryllithium intermediate.
Electrophilic Quench: The highly reactive aryllithium species then reacts with an added electrophile (E+), leading to the formation of a 2-substituted-N,N-dimethyl-3-nitrobenzamide derivative.
A variety of electrophiles can be employed in this second step, allowing for the introduction of diverse functionalities. For instance, reaction with molecular iodine (I₂) or other halogen sources would yield the corresponding halogenated derivatives.
Table 1: Potential Electrophiles for the Regioselective Functionalization of this compound via Directed ortho-Metalation
| Electrophile | Introduced Functional Group | Resulting Compound Class |
| I₂, Br₂, Cl₂ | -I, -Br, -Cl | Halogenated benzamides |
| Aldehydes/Ketones | -CH(OH)R | Hydroxyalkyl benzamides |
| CO₂ | -COOH | Carboxylic acids |
| Alkyl halides | -R | Alkylated benzamides |
| Disulfides | -SR | Thioethers |
| Chlorotrimethylsilane | -Si(CH₃)₃ | Silylated benzamides |
The nitro group at the 3-position is expected to increase the acidity of the ortho-protons (C2 and C6), potentially facilitating the deprotonation step in the DoM sequence. However, the strong electron-withdrawing nature of the nitro group might also influence the stability and reactivity of the aryllithium intermediate. Specific experimental studies on this compound are required to fully elucidate the impact of the nitro substituent on the efficiency and scope of DoM-mediated functionalization.
Compound Index
Advanced Analytical Method Development for N,n Dimethyl 3 Nitrobenzamide
Chromatographic Methodologies
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For N,N-dimethyl-3-nitrobenzamide, various chromatographic techniques are employed to assess purity, detect trace impurities, and quantify the compound in different matrices.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. ijprajournal.com Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for this purpose. springernature.comphenomenex.com
Method development for purity analysis focuses on achieving optimal separation between the main compound and any potential impurities, such as starting materials, isomers (e.g., N,N-dimethyl-2-nitrobenzamide and N,N-dimethyl-4-nitrobenzamide), and degradation products. A typical RP-HPLC method would utilize a C18 or C8 stationary phase, which provides hydrophobic interaction sites for separation. phenomenex.com The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. springernature.com UV detection is highly effective, as the nitroaromatic and benzamide (B126) chromophores exhibit strong absorbance, typically around 254 nm or 270 nm. nih.gov
The developed method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic separation based on polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 5% B to 95% B over 20 minutes | Ensures separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |
| Detection | UV at 254 nm | Wavelength for sensitive detection of the aromatic system. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. While this compound has limited volatility, GC is invaluable for the analysis of volatile process-related impurities, such as residual solvents (e.g., toluene, dimethylformamide) or volatile starting materials. Headspace GC is particularly effective for quantifying residual solvents without interference from the non-volatile active pharmaceutical ingredient (API). restek.com
For the analysis of non-volatile or thermally labile impurities, a derivatization step can be employed to convert them into more volatile and stable analogues suitable for GC analysis. For instance, trace amounts of dimethylamine (B145610), a potential precursor, can be derivatized using benzoyl chloride to form the more stable N,N-dimethylbenzamide, which can then be quantified by GC-Mass Spectrometry (GC-MS). researchgate.netnih.gov This approach significantly enhances the sensitivity and selectivity of the analysis.
Table 2: Typical GC System Parameters for Trace Impurity Analysis
| Parameter | Condition | Purpose |
| Column | Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) | A mid-polarity column suitable for a range of volatile compounds. nih.gov |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. nih.gov |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Temperature gradient to separate compounds based on boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general organic compounds; MS for identification. |
| Injection Mode | Split/Splitless | Split mode for concentrated samples, splitless for trace analysis. |
Development of LC-MS/MS Methods for Impurity Profiling and Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique that combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. resolvemass.caresearchgate.net This makes it the method of choice for impurity profiling and the quantification of trace-level impurities, particularly potentially genotoxic impurities (PGIs), which must be controlled at parts-per-million (ppm) levels. researchgate.net
For this compound, LC-MS/MS can detect and quantify process impurities that may not be visible by UV detection. chimia.ch The parent compound has a monoisotopic mass of 194.0691 g/mol . uni.lu In positive ion mode, it can be detected as the protonated molecule [M+H]⁺ at m/z 195.0764. uni.lu However, neutral nitroaromatic compounds can sometimes exhibit poor ionization efficiency. researchgate.net To overcome this, a derivatization strategy can be employed where the nitro group is reduced to a more easily ionizable amine group, significantly enhancing detection sensitivity. rsc.org
In impurity profiling, LC-MS/MS is used to identify unknown peaks by determining their mass-to-charge ratio and fragmentation patterns, which provides clues to their structure. chimia.ch
Table 3: Potential Process-Related Impurities and Byproducts of this compound
| Compound Name | Structure | Monoisotopic Mass ( g/mol ) | Potential Origin |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.0219 | Unreacted starting material |
| Dimethylamine | C₂H₇N | 45.0578 | Unreacted starting material |
| N,N-dimethyl-2-nitrobenzamide | C₉H₁₀N₂O₃ | 194.0691 | Isomeric impurity |
| N,N-dimethyl-4-nitrobenzamide | C₉H₁₀N₂O₃ | 194.0691 | Isomeric impurity |
| 3-Aminobenzamide | C₇H₈N₂O | 136.0637 | Reduction of nitro group |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and characterization of chemical compounds and their related substances.
GC-MS and LC-MS/MS for Structural Confirmation of Reaction Products and Byproducts
GC-MS and LC-MS/MS are definitive tools for the structural confirmation of reaction products and the identification of byproducts. rsc.org Following a synthesis, GC-MS can be used to analyze the reaction mixture to identify the main product and any volatile side products. rsc.org The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a unique mass spectrum (fingerprint) that can be compared to spectral libraries for positive identification. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the dimethylamino group (-N(CH₃)₂) or the nitro group (-NO₂).
LC-MS/MS provides structural information for less volatile compounds. chimia.ch In MS/MS, a specific ion (e.g., the protonated molecule [M+H]⁺ of an impurity) is selected and fragmented. The resulting fragment ions provide detailed structural information that can be used to elucidate the structure of unknown impurities, even at trace levels. jfda-online.comresearchgate.net For example, the presence of an ion corresponding to the loss of 46 Da (NO₂) would strongly suggest the presence of a nitro group in an unknown impurity.
Coupled Spectroscopic Methods for Enhanced Characterization
While chromatographic techniques are excellent for separation, spectroscopic methods provide detailed structural information. The combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offers a powerful approach for the complete structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the two N-methyl groups. rsc.org The chemical shifts and coupling patterns of the aromatic protons confirm the 1,3-disubstitution pattern on the benzene (B151609) ring. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbon atom attached to the nitro group. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands, including a strong carbonyl (C=O) stretch for the tertiary amide, and symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. scispace.com
Together, these spectroscopic techniques provide unambiguous confirmation of the identity and structure of this compound, complementing the purity and impurity data obtained from chromatographic methods.
Table 4: Key Spectroscopic Data for this compound
| Technique | Parameter | Observed Value / Range | Assignment |
| ¹H NMR | Chemical Shift (δ) | 8.32 – 8.23 ppm (m, 2H) | Aromatic Protons (H-2, H-4) |
| Chemical Shift (δ) | 7.76 ppm (dt, 1H) | Aromatic Proton (H-6) | |
| Chemical Shift (δ) | 7.65 – 7.57 ppm (m, 1H) | Aromatic Proton (H-5) | |
| Chemical Shift (δ) | 3.14 ppm (s, 3H), 3.00 ppm (s, 3H) | N-Methyl Protons (-N(CH₃)₂) | |
| ¹³C NMR | Chemical Shift (δ) | 169.05 ppm | Amide Carbonyl (C=O) |
| Chemical Shift (δ) | 148.05 ppm | Aromatic Carbon (C-NO₂) | |
| Chemical Shift (δ) | 137.94, 133.27, 129.84, 124.51, 122.37 ppm | Aromatic Carbons | |
| Chemical Shift (δ) | 39.65, 35.64 ppm | N-Methyl Carbons (-N(CH₃)₂) | |
| FT-IR | Wavenumber (cm⁻¹) | ~1630-1660 cm⁻¹ | C=O Stretch (Tertiary Amide) |
| Wavenumber (cm⁻¹) | ~1510-1550 cm⁻¹ | Asymmetric NO₂ Stretch | |
| Wavenumber (cm⁻¹) | ~1340-1380 cm⁻¹ | Symmetric NO₂ Stretch | |
| Note: ¹H and ¹³C NMR data are from a published source. rsc.org FT-IR data are typical ranges for the specified functional groups. |
Characterization of Solid-State Forms
The solid-state properties of an active pharmaceutical ingredient or a fine chemical intermediate are critical as they influence stability, solubility, and bioavailability. For this compound, a thorough characterization of its solid-state forms is a necessary step in its development. This involves investigating its potential to exist in different crystalline structures (polymorphism) and its ability to form multi-component crystals (cocrystallization), as well as understanding its thermal behavior.
Polymorphism and Cocrystallization Studies
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Cocrystals are multi-component crystals formed between a target molecule and a coformer, which can be used to tailor the physicochemical properties of a solid.
As of the current date, a review of scientific literature and structural databases indicates a lack of specific, publicly available research focused on the polymorphism or cocrystallization of this compound. While studies on related benzamide derivatives have shown that positional isomerism and substituent groups can significantly influence crystal packing and lead to the formation of polymorphs, no such studies have been published for this compound itself.
Therefore, no experimental data on different polymorphic forms or cocrystals of this compound can be presented. Future research in this area would be required to identify, isolate, and characterize potential polymorphs or to screen for suitable coformers for cocrystallization.
Thermal Analysis (e.g., DSC, TGA) for Phase Behavior
Thermal analysis techniques are essential for characterizing the phase behavior of a compound, including melting, crystallization, and decomposition. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.
Detailed DSC and TGA studies specifically for this compound have not been published in the available scientific literature. Consequently, comprehensive data regarding its heat of fusion, specific heat capacity, and thermal decomposition profile under controlled heating is not available.
The only available thermal data point is a reported melting point for the compound.
Table 1: Reported Melting Point for this compound
| Parameter | Value |
| Melting Point | 84.4 - 85.0 °C |
This value indicates the temperature at which the solid form of the compound transitions to a liquid state. However, without comprehensive DSC and TGA thermograms, a full understanding of its phase behavior, thermal stability, and potential for solid-state phase transitions remains undetermined. Such studies would be crucial for establishing safe handling, storage, and processing conditions for this compound.
Environmental Fate and Degradation Studies Chemical Aspects
Photochemical Degradation Pathways
Photochemical degradation, initiated by the absorption of solar radiation, represents a significant transformation route for nitroaromatic compounds in the environment. This can occur through direct light absorption or via sensitization by other environmental components.
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For nitroaromatic compounds like N,N-dimethyl-3-nitrobenzamide, the nitro group acts as a chromophore, absorbing ultraviolet (UV) radiation. This absorption can lead to the formation of an excited triplet state, which is a key reactive intermediate. acs.org
The general mechanism for direct photolysis of nitroaromatic compounds can involve the cleavage of bonds, rearrangements, or reactions with surrounding molecules like water, leading to a variety of degradation products. vu.edu.au
In natural waters, the degradation of this compound can be accelerated by photosensitizers, which are substances that absorb light and transfer the energy to other molecules. Common environmental photosensitizers include dissolved organic matter (DOM), nitrate (B79036) (NO₃⁻), and nitrite (B80452) (NO₂⁻). preprints.orgresearchgate.net
Nitrite photolysis, in particular, is a significant source of reactive species that can degrade organic contaminants. researchgate.net Upon UV irradiation, nitrite generates hydroxyl radicals (•OH), nitrogen dioxide radicals (•NO₂), and nitric oxide radicals (•NO). acs.org These highly reactive species can then attack the this compound molecule.
The •OH radical is a powerful, non-selective oxidant that can lead to the formation of hydroxylated intermediates. The •NO₂ radical is a known nitrating agent, which can lead to the formation of nitrated degradation products. acs.orgnih.gov Studies on other phenolic compounds have shown that photolysis in the presence of nitrite leads to the formation of nitro- and hydroxyl-derivatives. nih.gov The presence of other ions in the water, such as chloride and carbonate, can influence the reaction pathways and the types of products formed. nih.gov
The photodegradation of some organic pollutants in natural water is often faster than in pure water due to the presence of sensitizers like humic acids and nitrates. epa.gov
Chemical Stability and Hydrolytic Degradation
The persistence of this compound is also dependent on its intrinsic chemical stability, particularly its resistance to hydrolysis under varying environmental conditions.
Amide bonds, such as the one in this compound, are generally resistant to hydrolysis. Studies on a series of N-alkyl nitrobenzamides, including a 3-nitrobenzamide (B147352) derivative, showed no degradation in phosphate-buffered saline (PBS) at pH 7.4 over a period of two weeks, indicating high stability under neutral pH conditions. nih.gov
However, hydrolysis can occur under more extreme pH conditions. In strongly acidic or basic solutions, the amide bond can be cleaved. smolecule.comevitachem.com For related N-nitrobenzamides, hydrolysis mechanisms have been shown to be dependent on the acidity of the medium. In strongly acidic solutions, an A1-type mechanism (unimolecular) following oxygen protonation is observed. rsc.org In more moderate acid, a neutral water-catalyzed mechanism occurs, and in dilute acid, hydroxide (B78521) catalysis becomes evident. rsc.org While specific temperature-dependent stability data for this compound is limited, hydrolysis reactions are generally accelerated at higher temperatures.
Table 1: Hydrolytic Stability of Related Nitrobenzamides
The primary product of the hydrolysis of this compound is the corresponding carboxylic acid, 3-nitrobenzoic acid, and dimethylamine (B145610). This has been confirmed in studies where the free acid was the only degradation product detected following incubation of related N-alkyl nitrobenzamides in various media. nih.gov Under strongly acidic or basic conditions that force the cleavage of the amide bond, these would be the expected products.
Biodegradation Pathways (Chemical Perspective)
From a chemical standpoint, the biodegradation of nitroaromatic compounds like this compound involves enzymatic transformations that alter the molecule's structure. Microorganisms have evolved specific pathways to utilize these compounds as sources of carbon and nitrogen. epa.gov
The initial steps in the biodegradation of nitroaromatic compounds can proceed via two main routes: oxidative or reductive. nih.gov
Oxidative Pathway : In this pathway, a monooxygenase or dioxygenase enzyme attacks the aromatic ring, often leading to the removal of the nitro group as nitrite (NO₂⁻) and the formation of hydroxylated intermediates. nih.govnih.gov For example, the degradation of 2-nitrobenzoate (B253500) by an Arthrobacter species proceeds oxidatively to form salicylate (B1505791) and catechol. nih.gov Similarly, some bacteria can degrade 4-chloro-2-nitrobenzoic acid via oxidative dehalogenation and denitration to form 2,4-dihydroxybenzoic acid.
Reductive Pathway : This is a common route where the nitro group is reduced sequentially to a nitroso group (-NO), a hydroxylamino group (-NHOH), and finally an amino group (-NH₂). This reduction is often catalyzed by nitroreductase enzymes. The resulting aminobenzamide can then be further metabolized.
For 3-nitrobenzoic acid, a potential hydrolysis product of this compound, degradation by Pseudomonas species has been shown to proceed via oxidation to protocatechuate with the release of nitrite. researchgate.net
The specific pathway utilized for this compound would depend on the microbial species and the prevailing environmental conditions (aerobic vs. anaerobic). The ultimate fate in complete mineralization would be the conversion of the organic structure to carbon dioxide, water, and inorganic nitrogen species.
Table 2: List of Chemical Compounds
Assessment of Inherent and Ready Biodegradability in Aqueous Systems
The ready biodegradability of this compound was evaluated using the OECD Guideline 301 D, specifically the 28-day Closed Bottle test. europa.eu This method is a stringent screening test for assessing the aerobic biodegradability of chemical substances in an aqueous medium. oecd.orgoecd.org The test involves incubating the test substance with a microbial inoculum, typically from a wastewater treatment plant, and monitoring its mineralization over time. concawe.eu
In a key study, this compound was tested at a concentration of 4 mg/L with Polyseed as the inoculum at a concentration of 32 mL/L in an OECD mineral medium at 20°C. europa.eu The degradation of the substance is determined by measuring the biological oxygen demand (BOD) and comparing it to the theoretical oxygen demand (ThOD). europa.eu A substance is generally considered readily biodegradable if it achieves at least 60% degradation within a 10-day window during the 28-day test period. oecd.orgconcawe.eu
The results indicated that this compound achieved 74.85% degradation after 28 days. europa.eu The ThOD was calculated to be 1.67 mg O₂/mg, and the measured BOD₂₈ was 1.25 mg O₂/mg. europa.eu A parallel control using sodium benzoate (B1203000) as a reference substance validated the test, showing 78.31% degradation and confirming the activity of the inoculum. europa.eu Based on these findings, this compound is classified as readily biodegradable. europa.eu This classification suggests that the substance is not expected to persist in the environment. concawe.eu
Table 1: Ready Biodegradability of this compound
| Test Guideline | Inoculum | Test Duration | Concentration | Result | Conclusion |
|---|---|---|---|---|---|
| OECD 301 D (Closed Bottle Test) | Polyseed | 28 days | 4 mg/L | 74.85% degradation | Readily Biodegradable |
Data from a study to determine the ready biodegradability of the test item. europa.eu
Characterization of Microbial Transformation Products
The microbial degradation of nitroaromatic compounds, such as this compound, can proceed through various pathways. While specific studies detailing the microbial transformation products of this compound are not extensively available, the degradation pathways of similar nitroaromatic compounds can provide insights. The initial steps in the degradation of nitroaromatic compounds often involve either the reduction of the nitro group or the oxidation of the aromatic ring. nih.gov
For many nitroaromatic compounds, the nitro group is reduced to a hydroxylamino group, which is a key intermediate. asm.org For instance, in the degradation of 4-nitrotoluene (B166481) by some Pseudomonas strains, the nitro group is reduced and subsequently eliminated as ammonia (B1221849) after initial oxidation of the methyl group to a carboxyl group. asm.org Another pathway involves the enzymatic rearrangement of the hydroxylamino intermediate, similar to a Bamberger rearrangement, to form aminophenols. asm.org
Given the structure of this compound, a plausible initial transformation step would be the reduction of the nitro group to form 3-amino-N,N-dimethylbenzamide. This transformation is a common initial step in the metabolism of nitroaromatic compounds. Further degradation would likely proceed via the cleavage of the aromatic ring. The specific intermediates and final breakdown products would depend on the specific microorganisms and the enzymatic pathways they employ.
Table 2: Potential Microbial Transformation Products of this compound
| Compound Name | Molecular Formula | Structural Feature | Potential Role in Degradation |
|---|---|---|---|
| 3-Amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | -NH₂ (reduced from -NO₂) | Primary reduction product |
Based on common degradation pathways of nitroaromatic compounds. nih.gov
Interactions with Material Science and Catalyst Design
N,N-Dimethyl-3-nitrobenzamide as a Ligand in Coordination Chemistry
The functional groups within this compound, specifically the carbonyl oxygen of the amide and the oxygen atoms of the nitro group, offer potential coordination sites for metal ions. The lone pairs on these oxygen atoms can be donated to form coordinate bonds with transition metals, making the molecule a candidate for use as a ligand in coordination chemistry.
Complexation with Transition Metals and Structural Characterization
While this compound possesses potential metal-binding sites, a review of available scientific literature reveals a notable lack of studies detailing its successful complexation with transition metals. The oxygen atoms of the carbonyl and nitro groups are the most likely points of coordination. However, tertiary amides are generally considered weak ligands.
Research on analogous compounds provides some context. For instance, studies on 3,5-dinitrobenzoic acid (3,5-DNBA) show it acts as a versatile ligand in building supramolecular networks with various metals. mdpi.com However, with 3d transition metals, coordination typically occurs through the carboxylate group, while the nitro groups are less commonly involved in direct bonding. mdpi.com For this compound, the amide functionality is less acidic than a carboxylic acid, which may influence its coordination behavior.
It has been suggested that converting the carbonyl group to a thiocarbonyl to form N,N-dimethyl-3-nitrothiobenzamide would enhance its metal-binding capacity, implying that the original compound is not a strong complexing agent. The table below summarizes the potential coordination sites of the molecule.
Table 1: Potential Coordination Sites of this compound
| Functional Group | Potential Coordinating Atom(s) | Notes |
|---|---|---|
| Amide | Carbonyl Oxygen (O) | Generally a weak donor site in tertiary amides. |
This table is based on general chemical principles as no specific coordination complexes with this compound are reported in the searched literature.
Catalytic Applications of this compound-Metal Complexes
Consistent with the absence of reported coordination complexes involving this compound as a ligand, there is no information available regarding the catalytic applications of such complexes. The development of catalysts first requires the successful synthesis and characterization of stable metal-ligand complexes.
Research has been conducted on the catalytic reactions of related compounds, such as the iron-catalyzed reduction of the positional isomer N,N-dimethyl-4-nitrobenzamide. unimi.it In these cases, however, the benzamide (B126) derivative acts as a substrate for the reaction, not as a component of the catalyst itself. unimi.it
Applications in Supramolecular Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. This compound possesses features that could allow it to participate in such assemblies, primarily through hydrogen bonding and other weak interactions.
Design and Self-Assembly of Hydrogen-Bonded Frameworks
The formation of predictable, extended networks through hydrogen bonding is a cornerstone of crystal engineering. A key structural feature of this compound is its tertiary amide group, -C(=O)N(CH₃)₂. This group lacks an N-H bond, meaning it cannot act as a hydrogen bond donor, which prevents the formation of common and robust amide-to-amide hydrogen bond synthons (like dimers or tapes) that are prevalent in primary and secondary amides. rsc.org
Therefore, the self-assembly of this compound into hydrogen-bonded frameworks must rely on weaker interactions where the molecule acts as a hydrogen bond acceptor. The potential acceptor sites are the carbonyl oxygen and the two oxygen atoms of the nitro group. These can interact with hydrogen bond donors from other molecules (in co-crystals) or with weak C-H donors on adjacent this compound molecules. mdpi.com For analogous molecules like N,3-dimethyl-2-nitrobenzamide, it is expected that intermolecular C–H···O interactions are the primary forces stabilizing the crystal lattice. While no specific studies on the self-assembly of pure this compound into such frameworks are available, its potential participation in these weak interaction networks is recognized.
Table 2: Hydrogen Bonding Capabilities of this compound
| Interaction Type | Donor/Acceptor Role | Potential Participating Groups | Strength |
|---|---|---|---|
| N-H···O | None | Molecule lacks N-H donor | N/A |
This table outlines the theoretical hydrogen bonding potential as specific framework studies are not available in the searched literature.
Crystal Engineering for Tailored Solid-State Properties
Crystal engineering aims to design and synthesize molecular solid-state structures with desired physical and chemical properties. researchgate.net This is achieved by understanding and controlling the intermolecular interactions that govern how molecules pack in a crystal lattice. researchgate.net
There is currently a lack of specific research focused on the crystal engineering of this compound to tailor its solid-state properties. Studies on the positional isomerism of related nitrobenzamide derivatives show that the location of the nitro group can significantly influence the solid-state arrangement and crystal packing. mdpi.com The interplay between weak C-H···O hydrogen bonds, dipole-dipole interactions from the polar nitro and amide groups, and potential π-π stacking of the aromatic rings would dictate the final crystal structure of this compound. However, without experimental crystallographic data, the specific packing motifs and resulting properties remain speculative.
Future Directions and Emerging Research Areas
Application of Machine Learning and Artificial Intelligence for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. nih.govgoogle.com For N,N-dimethyl-3-nitrobenzamide and its derivatives, these computational tools offer the potential to accelerate discovery and optimization processes significantly.
Machine learning models, trained on vast datasets of chemical information, can predict a wide range of properties for this compound and its analogs. These predictions can include physicochemical characteristics, potential biological activities, and even toxicological profiles. le.ac.ukuni-rostock.de For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of benzamide (B126) derivatives with their biological effects, guiding the design of new compounds with enhanced properties. nih.govmt.com By leveraging algorithms like random forests and neural networks, researchers can identify promising candidates for synthesis and experimental testing, thereby reducing the time and resources spent on less viable molecules. uni-rostock.debruker.com
| Machine Learning Application | Predicted Property for this compound Analogs | Potential Impact |
| QSAR Modeling | Biological activity (e.g., enzyme inhibition) | Accelerated discovery of new drug candidates. nih.govmt.com |
| Toxicity Prediction | AMES toxicity, cardiotoxicity, hepatotoxicity | Early identification of potentially harmful compounds. le.ac.uk |
| Reaction Outcome Prediction | Product yield and impurity profile | Optimization of synthetic routes for higher efficiency. nih.gov |
| Retrosynthesis | Novel synthetic pathways | Discovery of more efficient and sustainable synthesis methods. mt.com |
Development of In-Situ Spectroscopic Techniques for Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters on the outcome. nih.gov The development and application of in-situ spectroscopic techniques are becoming increasingly crucial in the synthesis and transformation of compounds like this compound. These methods, often integrated into a Process Analytical Technology (PAT) framework, allow for continuous analysis without the need for sample extraction. nih.govspringernature.com
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful tools for monitoring the synthesis of this compound, which typically involves nitration and amidation steps. rsc.orgmt.com FTIR spectroscopy can track the consumption of reactants and the formation of products by monitoring the characteristic vibrational frequencies of functional groups. nih.govnih.gov For example, the progress of the amidation reaction to form the benzamide can be followed by observing the appearance of the amide carbonyl (C=O) stretch and the disappearance of the acid chloride or carboxylic acid peaks. rsc.org Similarly, in-situ Raman spectroscopy can provide complementary information, as it is particularly sensitive to changes in non-polar bonds and symmetric vibrations, making it suitable for monitoring aromatic ring substitutions during nitration. ukri.orgchemicalbook.com
A study on the mechanochemical synthesis of N-(4-aminophenyl)-4-nitrobenzamide successfully employed in-situ Raman spectroscopy to monitor the reaction in real-time. chemicalbook.com The formation of the amide product was characterized by the emergence of the amide II and amide III bands, while the azide (B81097) carbonyl stretching band of the reactant diminished. chemicalbook.com Such approaches could be directly applied to monitor the synthesis of this compound, providing a detailed "video" of the reaction chemistry as it unfolds. purdue.edu This real-time data allows for precise control over reaction conditions to optimize yield and minimize the formation of impurities. researchgate.net
| Spectroscopic Technique | Monitored Reaction Step | Key Spectral Features |
| In-situ FTIR | Amidation | Disappearance of acid chloride C=O stretch, appearance of amide C=O stretch. |
| In-situ Raman | Nitration | Changes in aromatic ring vibration modes upon substitution. |
| In-situ FTIR | Oxidative Nitration | Continuous monitoring of key reactant and product species. purdue.edu |
| In-situ Raman | Amide Formation | Emergence of amide II and III bands, disappearance of reactant carbonyl stretch. chemicalbook.com |
Exploration of Green Chemistry Approaches for Synthesis and Transformations
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. researchgate.net For the synthesis and transformation of this compound, several green chemistry approaches are being explored to enhance sustainability.
One area of focus is the development of more environmentally friendly nitration methods. purdue.edu Traditional nitration often employs a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and produce significant acidic waste. purdue.edu Alternative, greener nitrating agents and conditions are being investigated. For example, the use of urea (B33335) nitrate (B79036) in conjunction with concentrated sulfuric acid provides a milder and safer route to aromatic nitro compounds, often with excellent yields and high regioselectivity. purdue.edu Other approaches involve the use of solid-supported catalysts or solvent-free reaction conditions to minimize environmental impact. researchgate.net
The synthesis of the amide bond is another area where green chemistry principles are being applied. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is a promising alternative to traditional solution-phase methods. katsura-chemical.co.jp This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste. The one-pot mechanosynthesis of amides from carboxylic acids and amines has been demonstrated to be a clean and practical method. katsura-chemical.co.jp Furthermore, research into catalytic methods for amide formation that avoid the use of stoichiometric coupling reagents is an active area of investigation.
The reduction of the nitro group in this compound to an amino group is a key transformation for the synthesis of various derivatives. Green reduction methods aim to replace traditional reagents like tin or iron in acidic media with more sustainable alternatives. Catalytic hydrogenation using heterogeneous catalysts that can be easily recovered and reused is a common green approach. rsc.org Recent research has highlighted the use of inexpensive and environmentally benign reducing agents like carbonyl iron powder in water or zinc powder in combination with sodium chlorate (B79027) in a green solvent. rsc.org
| Green Chemistry Approach | Target Transformation | Example Method | Environmental Benefit |
| Greener Nitrating Agents | Nitration of the aromatic ring | Use of urea nitrate and concentrated sulfuric acid. purdue.edu | Milder reaction conditions, reduced corrosive waste. |
| Mechanosynthesis | Amide bond formation | Ball-milling of carboxylic acid and amine. katsura-chemical.co.jp | Reduced solvent usage, high reaction yields. |
| Catalytic Reduction | Reduction of the nitro group | Hydrogenation using a V2O5/TiO2 heterogeneous catalyst with visible light. rsc.org | Use of a recyclable catalyst and green energy source. |
| Solvent-Free Reactions | N-nitrosation | Use of tert-butyl nitrite (B80452) under solvent-free conditions. researchgate.net | Elimination of solvent waste. |
Design of this compound Analogs for Advanced Chemical Probes
Chemical probes are essential tools for studying biological systems, allowing for the investigation of protein function, the identification of new drug targets, and the imaging of cellular processes. The benzamide scaffold is a versatile platform for the design of such probes, and analogs of this compound are being explored for various applications. nih.govrsc.org
The design of these probes often involves modifying the core structure of this compound to incorporate specific functionalities. For example, the introduction of fluorophores can create fluorescent probes for imaging applications. rsc.org A series of organo difluoroboron probes with a BF2 benzamide moiety have been designed and evaluated for their potential to detect amyloid-β plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease. rsc.org
Another strategy involves the design of photoreactive benzamide probes. These probes can be used to covalently label their biological targets upon irradiation with light, enabling the identification of binding partners and the study of protein-ligand interactions. nih.gov Structure-based design approaches, often aided by computational modeling, are employed to create probes with high affinity and selectivity for their intended targets. chemicalbook.com
Furthermore, analogs of this compound can be designed as probes for specific enzyme activities or to modulate biological pathways. For instance, substituted benzamides have been investigated for their potential as antipsychotic agents by selectively modulating dopaminergic neurons. researchgate.net By systematically altering the substituents on the benzamide scaffold, researchers can fine-tune the pharmacological properties of these compounds. The development of benzamide-based probes for thiol-metabolite analysis also highlights the adaptability of this chemical class for creating sophisticated research tools. nih.gov
| Probe Type | Target Application | Design Strategy | Example |
| Fluorescent Probe | Detection of Amyloid-β Plaques | Incorporation of a difluoroboron moiety into the benzamide structure. rsc.org | N,O-Benzamide difluoroboron complexes. rsc.org |
| Photoreactive Probe | Identification of HDAC Isoforms | Design of photoreactive benzamide derivatives. nih.gov | Novel series of photoreactive benzamide probes for class I HDACs. nih.gov |
| Pharmacological Probe | Modulation of Dopaminergic System | Synthesis of substituted benzamides with specific receptor selectivity. mt.com | Sulpiride and amisulpride (B195569) analogs. mt.com |
| Metabolite Probe | Analysis of Biological Thiols | Design of an immobilized probe with a reactive benzamide bicyclobutane moiety. nih.gov | Benzamide bicyclobutane (BCB)-based thiol-metabolite probe. nih.gov |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
